

# Application Notes and Protocols for Tomopenem Administration in a Neutropenic Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of **Tomopenem**, a novel carbapenem antibiotic, in a neutropenic mouse model. This information is intended to guide researchers in preclinical studies assessing the efficacy of **Tomopenem** against various bacterial pathogens.

## Introduction

**Tomopenem** (formerly CS-023) is a parenteral  $1\beta$ -methylcarbapenem with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including drug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[1] [2][3][4] Like other β-lactam antibiotics, **Tomopenem**'s mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[5][6][7] This disruption of the peptidoglycan layer leads to bacterial cell lysis and death. The neutropenic mouse model is a crucial tool in the preclinical evaluation of antibiotics, as it mimics the immunocompromised state of certain patient populations and allows for the assessment of an antibiotic's direct bactericidal or bacteriostatic activity in the absence of a robust host immune response.

# **Key Experimental Protocols Induction of Neutropenia in Mice**







A reliable and reproducible method for inducing neutropenia is essential for these studies. A commonly used and effective agent is cyclophosphamide (CPM).

#### Protocol:

- Animal Model: Specific-pathogen-free ICR mice (5 weeks old, male) are commonly used.[8]
- Cyclophosphamide Administration: A total dose of 250 mg/kg of CPM is administered intraperitoneally (i.p.) in two separate injections to induce profound and sustained neutropenia.[9][10]
  - o Day 1: Inject 150 mg/kg of CPM i.p.
  - Day 4: Inject 100 mg/kg of CPM i.p.
- Confirmation of Neutropenia: Profound neutropenia (≤10 neutrophils/mm³) is typically achieved by day 4 and persists for at least 3 days.[9][10] Blood samples can be collected via the retro-orbital sinus to perform leukocyte counts and confirm the neutropenic state.[9]

Experimental Workflow for Inducing Neutropenia





Click to download full resolution via product page

Caption: Workflow for the induction of neutropenia in mice using cyclophosphamide.

## **Murine Thigh Infection Model**

This model is widely used to evaluate the in vivo efficacy of antimicrobial agents against localized infections.



### Protocol:

- Bacterial Preparation: Clinical isolates of pathogens such as P. aeruginosa 12467 and MRSA 12372 are used.[2][8] Bacteria are grown to the logarithmic phase and then diluted in sterile saline to the desired concentration.
- Inoculation: Neutropenic mice are inoculated intramuscularly in the thigh with 0.1 ml of the bacterial suspension, resulting in an initial bacterial load of approximately 10<sup>6</sup> to 10<sup>7</sup> CFU/thigh.[2][8]
- Tomopenem Administration:
  - Treatment is initiated 2 hours post-inoculation.[8]
  - Tomopenem is dissolved in saline, sometimes with a fixed dose of cilastatin (40 mg/kg) to prolong its half-life.[8]
  - Administration is typically subcutaneous (s.c.).[8]
  - Dosing regimens can be varied to assess pharmacodynamics, for example, fractionated doses administered at intervals of 3, 6, 12, and 24 hours over a 24-hour period.[2][8]
- Efficacy Assessment:
  - After 24 hours of treatment, mice are euthanized.
  - The infected thigh muscle is excised, homogenized, and serially diluted in saline.
  - The dilutions are plated on appropriate agar media to determine the number of viable bacteria (CFU/thigh).
  - Efficacy is determined by the reduction in bacterial log<sub>10</sub> CFU compared to untreated controls.[8]

### Mechanism of Action of **Tomopenem**





Click to download full resolution via product page

Caption: Simplified diagram of **Tomopenem**'s mechanism of action.

## **Data Presentation**

The efficacy of **Tomopenem** is often evaluated based on its pharmacokinetic/pharmacodynamic (PK/PD) parameters. The time that the free drug concentration remains above the minimum inhibitory concentration (f%T>MIC) is a key predictor of efficacy for carbapenems.[8]

Pharmacokinetic Parameters of Tomopenem in Mice

| Parameter             | Value | Reference |
|-----------------------|-------|-----------|
| Serum Protein Binding | 17.4% | [8]       |

Note: Pharmacokinetics of **Tomopenem** in mice were observed to be non-linear after subcutaneous administration.[8]

# In Vivo Efficacy of Tomopenem in the Neutropenic Murine Thigh Infection Model

Against P. aeruginosa 12467 (MIC: 1 µg/ml)

| f%T>MIC | Effect     | Reference |
|---------|------------|-----------|
| 29%     | Static     | [2][8]    |
| 39%     | 1-log kill | [2][8]    |
| 51%     | 2-log kill | [2][8]    |

Against MRSA 12372 (MIC: 2 µg/ml)



| f%T>MIC | Effect     | Reference |
|---------|------------|-----------|
| 27%     | Static     | [2][8]    |
| 35%     | 1-log kill | [2][8]    |
| 47%     | 2-log kill | [2][8]    |

# Efficacy of Tomopenem in a Murine Chronic Respiratory Tract Infection Model

Against P. aeruginosa

| Treatment Group (100 mg/kg, twice daily for 7 days) | Mean Bacterial Count<br>(log10 CFU/lung ± SEM) | Reference |
|-----------------------------------------------------|------------------------------------------------|-----------|
| Saline (Control)                                    | 4.21 ± 1.28                                    | [1][11]   |
| Tomopenem                                           | 2.91 ± 0.87                                    | [1][11]   |
| Meropenem                                           | 3.01 ± 1.00                                    | [1][11]   |

**Tomopenem** significantly reduced the number of viable bacteria compared to the control group (P < 0.05).[1][11]

## Conclusion

The data consistently demonstrate that the efficacy of **Tomopenem** in neutropenic mouse models is driven by the f%T>MIC.[8] Frequent dosing enhances its bactericidal activity against both P. aeruginosa and MRSA.[8] The pharmacodynamic characteristics of **Tomopenem** are similar to those of meropenem against P. aeruginosa.[2][8] These protocols and data provide a solid foundation for further preclinical and translational research on **Tomopenem**, particularly for its potential use in treating infections in immunocompromised patients. The murine thigh infection model and the chronic respiratory infection model are robust systems for evaluating the in vivo potency and PK/PD relationships of this promising carbapenem.







### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. In vivo efficacy and pharmacokinetics of tomopenem (CS-023), a novel carbapenem, against Pseudomonas aeruginosa in a murine chronic respiratory tract infection model -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo pharmacodynamic activity of tomopenem (formerly CS-023) against Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus in a murine thigh infection model PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Potent In Vitro Activity of Tomopenem (CS-023) against Methicillin-Resistant
   Staphylococcus aureus and Pseudomonas aeruginosa PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo Pharmacodynamic Activity of Tomopenem (formerly CS-023) against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus in a Murine Thigh Infection Model PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Tomopenem Administration in a Neutropenic Mouse Model]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683202#tomopenem-administration-in-a-neutropenic-mouse-model]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com